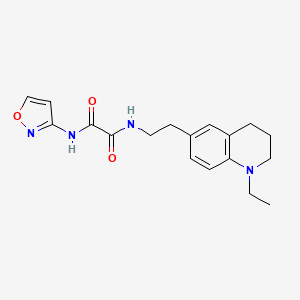

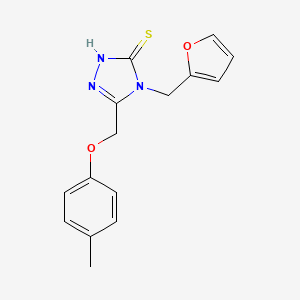

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Sleep Regulation

The orexin system, which includes orexin-1 (OX1R) and orexin-2 (OX2R) receptors, plays a crucial role in the regulation of wakefulness. Selective antagonism of OX2R has been shown to initiate and prolong sleep by deactivating the histaminergic system. Interestingly, co-administration of OX1R antagonists can attenuate the sleep-promoting effects mediated by selective OX2R blockade, hinting at a complex interplay between these receptors in sleep-wake modulation. This research suggests potential therapeutic applications in sleep disorders, highlighting the significance of orexin receptor antagonists in regulating sleep patterns (Dugovic et al., 2009).

Anticancer Potential

Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has uncovered compounds with significant antitumor activities against various cancer cell lines. These compounds exhibit inhibitory effects comparable to, and in some cases more potent than, 5-fluorouracil, a standard anticancer drug. This discovery opens up new avenues for the development of anticancer therapies, particularly in the design of molecules that can effectively target and inhibit cancer cell proliferation (Fang et al., 2016).

Isoxazolone Ring Cleavage and Reactivity

Studies on isoxazolo[3,4-b]quinolin-3(1H)-ones have shown that these compounds can undergo various reactions, including alkylation, acylation, and ring cleavage, depending on the conditions and reagents used. These reactions highlight the versatile chemistry of isoxazolone compounds, which could be harnessed for the synthesis of pharmacologically relevant molecules. The ability to manipulate the isoxazolone ring opens up possibilities for creating new compounds with tailored biological activities (Sączewski et al., 2015).

Fluorescent Zinc Sensors

The development of fluorescent zinc sensors based on isoquinoline derivatives represents an important advancement in bioimaging and the study of zinc's role in biological systems. These sensors allow for the detection and imaging of zinc ions in living cells, providing insights into the dynamics of zinc homeostasis and its involvement in various physiological and pathological processes (Mikata et al., 2008).

properties

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-2-22-10-3-4-14-12-13(5-6-15(14)22)7-9-19-17(23)18(24)20-16-8-11-25-21-16/h5-6,8,11-12H,2-4,7,9-10H2,1H3,(H,19,23)(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFDEYKAWIWUMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NOC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)

![1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2414966.png)

![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)

![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)

![Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine](/img/structure/B2414977.png)

![3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2414980.png)